

Application Note: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

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Compound of Interest

Compound Name: (2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B566899

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Abstract

This document outlines a detailed protocol for the synthesis of **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride** (CAS No: 1214328-26-3), a key organic building block used in medicinal chemistry and drug development.[2] The synthesis is based on a two-step process involving the reductive amination of 2-fluoro-5-nitrobenzaldehyde, followed by the formation of the hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Chemical Properties and Reagents

The target compound, **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**, is a solid with the molecular formula $C_7H_8ClFN_2O_2$ and a molecular weight of 206.61 g/mol .[3] The synthesis begins with the commercially available or pre-synthesized 2-fluoro-5-nitrobenzaldehyde.

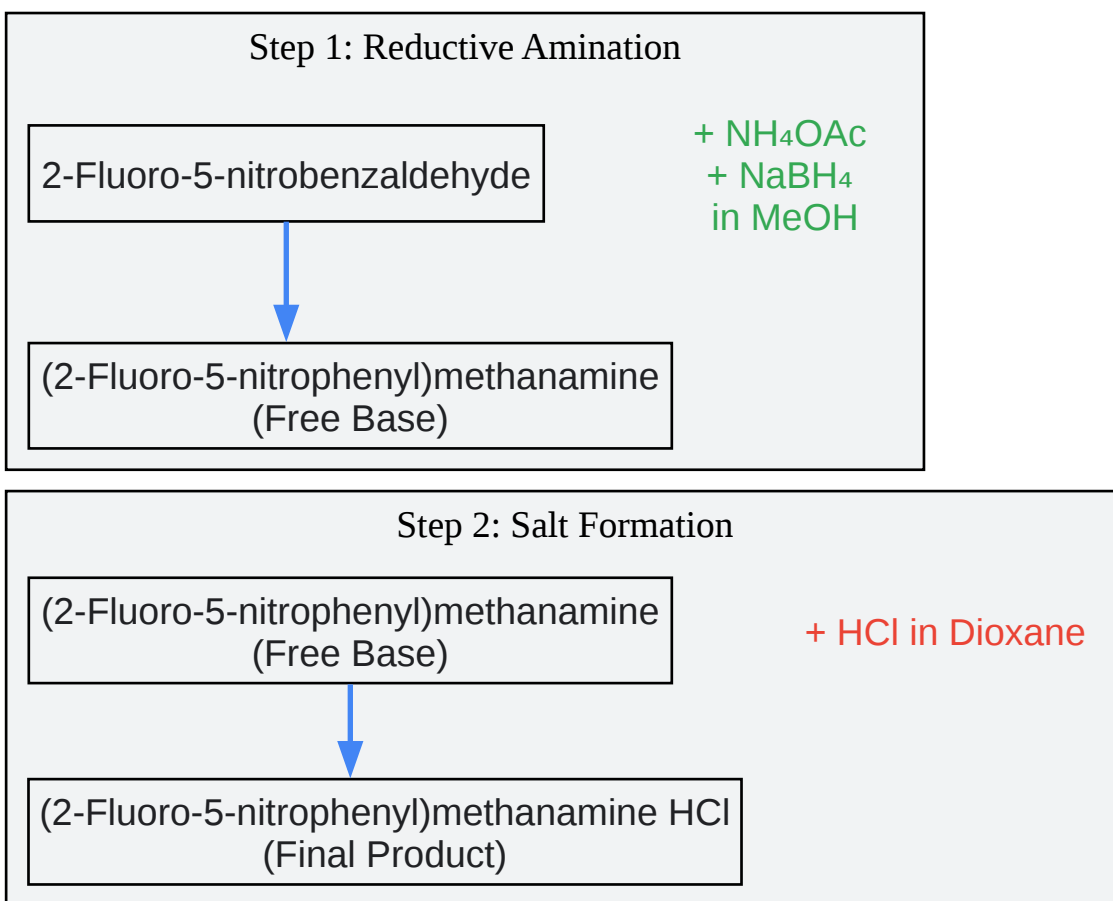
Table 1: Reagent and Material Properties

Reagent/Material	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Role
2-Fluoro-5-nitrobenzaldehyde	37148-52-8	C ₇ H ₄ FNO ₃	169.11	Starting Material
Ammonium Acetate	631-61-8	C ₂ H ₇ NO ₂	77.08	Ammonia Source
Sodium Borohydride	16940-66-2	NaBH ₄	37.83	Reducing Agent
Methanol (MeOH)	67-56-1	CH ₄ O	32.04	Solvent
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93	Extraction Solvent
Hydrochloric Acid (in Dioxane)	7647-01-0	HCl	36.46	Salt Formation

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Synthetic Pathway Overview

The synthesis proceeds via a two-step reaction. The first step is the reductive amination of 2-fluoro-5-nitrobenzaldehyde to yield the free base amine. The second step involves the treatment of this amine with hydrochloric acid to precipitate the desired hydrochloride salt.



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Caption: Synthetic pathway for (2-Fluoro-5-nitrophenyl)methanamine HCl.

Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitro compounds can be toxic and should be handled with care.

Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine (Free Base)

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (5.0 g, 29.56 mmol) in methanol (100 mL).

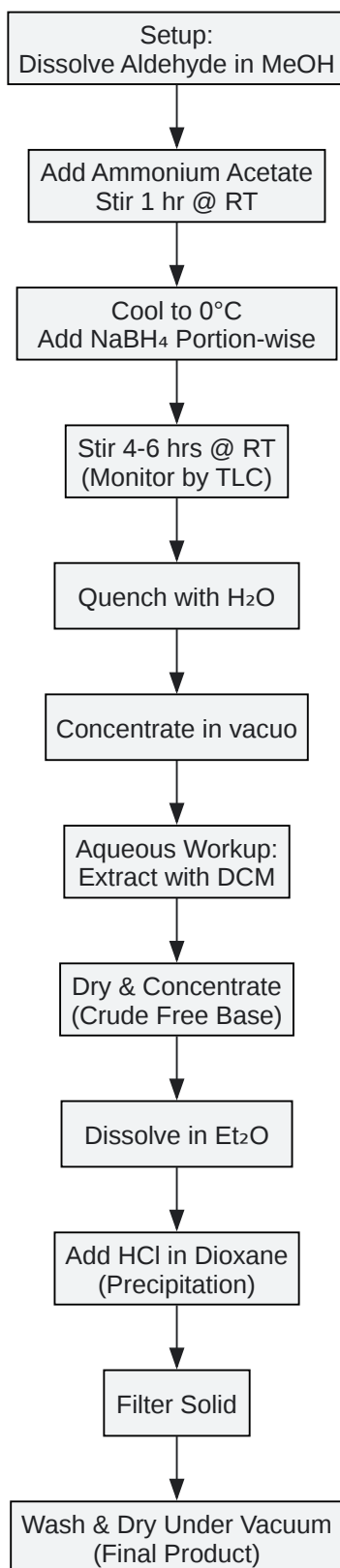
- **Amine Formation:** Add ammonium acetate (22.8 g, 295.6 mmol, 10 eq.) to the solution. Stir the mixture at room temperature for 1 hour to form the intermediate imine.
- **Reduction:** Cool the flask in an ice bath to 0 °C. Carefully add sodium borohydride (2.24 g, 59.12 mmol, 2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Workup:**
 - Slowly add deionized water (50 mL) to quench the reaction.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine (1 x 50 mL).
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine as a yellow oil or solid.

Step 2: Synthesis of **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**

- **Dissolution:** Dissolve the crude amine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).
- **Precipitation:** While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise until no further precipitation is observed. A solid precipitate should form immediately.
- **Isolation:** Stir the resulting slurry for 30 minutes at room temperature.
- **Filtration and Drying:** Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.

- Final Product: Dry the white to off-white solid under vacuum to obtain the final product, **(2-Fluoro-5-nitrophenyl)methanamine hydrochloride**.

Experimental Workflow and Data



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Caption: Experimental workflow for the synthesis protocol.

Table 2: Stoichiometry and Theoretical Yield (Example Scale)

Compound	Molar Mass	Amount	Moles (mmol)	Equivalents	Theoretical Yield
2-Fluoro-5-nitrobenzaldehyde	169.11	5.0 g	29.56	1.0	-
Ammonium Acetate	77.08	22.8 g	295.6	10.0	-
Sodium Borohydride	37.83	2.24 g	59.12	2.0	-

| (2-Fluoro-5-nitrophenyl)methanamine HCl | 206.61 | - | - | - | 6.11 g |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H NMR & ^{13}C NMR: To confirm the chemical structure and absence of major impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
- Melting Point: To assess the purity of the final crystalline solid.

This generalized protocol is based on standard chemical transformations and may require optimization for specific laboratory conditions and scales.

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- To cite this document: BenchChem. [Application Note: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566899#synthesis-protocol-for-2-fluoro-5-nitrophenyl-methanamine-hydrochloride]

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